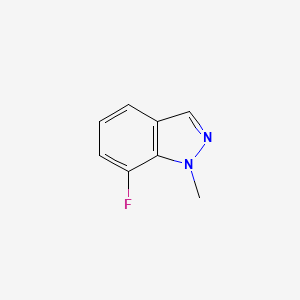

7-Fluoro-1-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWGGTRPMBJHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675207 | |

| Record name | 7-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-23-7 | |

| Record name | 7-Fluoro-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluoro-1-methyl-1H-indazole (CAS: 1187386-23-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1-methyl-1H-indazole is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, the indazole ring system, is a well-recognized "privileged scaffold" due to its ability to interact with a wide range of biological targets. The strategic incorporation of a fluorine atom at the 7-position and a methyl group at the 1-position can significantly influence the molecule's physicochemical properties, metabolic stability, and binding affinity to target proteins.

Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anti-tumor, anti-inflammatory, and kinase inhibitory effects.[1] The fluorination of organic molecules is a common strategy in drug design to enhance properties such as metabolic stability and membrane permeability.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, serving as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1187386-23-7 | [3] |

| Molecular Formula | C₈H₇FN₂ | [3] |

| Molecular Weight | 150.16 g/mol | [3] |

| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | General Knowledge |

| Solubility | No specific data available. Expected to be soluble in common organic solvents. | General Knowledge |

| Melting Point | Not available in the searched literature. | |

| Boiling Point | Not available in the searched literature. |

Synthesis

The synthesis of this compound can be approached in a two-step process starting from a suitable precursor. A general workflow is outlined below, which involves the initial synthesis of the 7-fluoro-1H-indazole core followed by N-methylation.

Part 1: Synthesis of 7-Fluoro-1H-indazole

A common method for the synthesis of the 7-fluoro-1H-indazole scaffold starts from 2-fluoro-6-methylaniline.[1]

Experimental Protocol:

-

Acetylation of 2-Fluoro-6-methylaniline:

-

To a solution of 2-fluoro-6-methylaniline (1.0 equivalent) in a suitable solvent such as ethyl acetate, slowly add acetic anhydride (1.0 equivalent) at 0 °C.

-

Stir the reaction mixture at a controlled temperature (e.g., not exceeding 5°C) for a designated time (e.g., 30 minutes).[1]

-

Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.

-

-

Cyclization to 7-Fluoro-1H-acetylindazole:

-

In a reaction vessel, combine 2-fluoro-6-methylphenylacetamide (1.0 equivalent), acetic acid, and acetic anhydride in a solvent like toluene.

-

Heat the mixture and slowly add isoamyl nitrite.[1]

-

After the addition is complete, continue heating for a short period (e.g., 30 minutes).

-

Remove the solvent under reduced pressure to yield 7-fluoro-1H-acetylindazole.

-

-

Deacetylation to 7-Fluoro-1H-indazole:

-

Treat the 7-fluoro-1H-acetylindazole intermediate with a base, such as ammonia in methanol.[1]

-

Heat the reaction mixture (e.g., to 40°C) for a couple of hours.

-

Removal of the solvent followed by cooling and precipitation will afford the desired 7-fluoro-1H-indazole.

-

Part 2: N-Methylation of 7-Fluoro-1H-indazole

The N-methylation of the indazole ring can be achieved using a variety of methylating agents under basic conditions. The regioselectivity of the methylation (N1 vs. N2) can be influenced by the choice of base, solvent, and the electronic nature of the substituents on the indazole ring.[4] A general protocol for N1-methylation is described below.[5]

Experimental Protocol:

-

Deprotonation:

-

To a stirred solution of 7-fluoro-1H-indazole (1.0 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 30 minutes to ensure complete formation of the indazolide anion.

-

-

Methylation:

-

Cool the mixture back to 0 °C and add a methylating agent, such as methyl iodide (1.1 equivalents), dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The coupling of the aromatic protons with the fluorine atom will result in characteristic splitting patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to or in proximity to the fluorine and nitrogen atoms will exhibit characteristic chemical shifts.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom at the 7-position, and its chemical shift will be sensitive to the electronic environment of the indazole ring.[6][7]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound (150.16 g/mol ). The fragmentation pattern can provide further structural information.

Applications in Drug Discovery

The indazole scaffold is a key component in numerous biologically active compounds, and its fluorinated derivatives are of particular interest in medicinal chemistry.[8][9] Indazole-containing molecules have been successfully developed as kinase inhibitors, with several approved drugs for the treatment of cancer.[8]

While specific biological activity data for this compound is not extensively published, its structural features suggest potential as an inhibitor of various protein kinases. The 7-fluoro substituent can enhance binding affinity and modulate the pharmacokinetic profile of the molecule. Researchers may utilize this compound as a building block or a lead compound in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[1] For instance, other 7-substituted indazoles have been investigated as inhibitors of nitric oxide synthases (NOS).[10]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A material safety data sheet (MSDS) for this compound indicates that it should be handled with care.[3]

-

Hazard Identification: The toxicological properties of this specific compound have not been fully investigated. It may be harmful if ingested or inhaled and can be irritating to the mucous membranes and upper respiratory tract.[3]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its synthesis, while requiring a multi-step process, is achievable through established synthetic methodologies. The strategic placement of the fluorine and methyl groups on the indazole scaffold provides a foundation for the development of novel compounds with tailored biological activities. Further investigation into the specific biological targets and pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for scientists and researchers working with this and related fluorinated indazole derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. matrixscientific.com [matrixscientific.com]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-Fluoro-1H-indazole | CAS#:341-24-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-1-methyl-1H-indazole

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Fluoro-1-methyl-1H-indazole (CAS No: 1187386-23-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Recognizing the current scarcity of published experimental data for this specific molecule, this document emphasizes the robust experimental methodologies and analytical principles required for its thorough characterization. We will explore the strategic importance of each property—from solubility and lipophilicity to spectral identity—and provide detailed, field-proven protocols for their determination. This guide is intended to serve as a foundational resource for scientists, enabling them to anticipate the behavior of this molecule and to design rigorous, self-validating experiments for its evaluation.

Introduction: The Strategic Value of the Fluorinated Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neurological applications.[1][2] The strategic introduction of a fluorine atom, as seen in this compound, is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

The methylation at the N1 position further refines the molecule's profile by removing the hydrogen bond donor capability of the parent indazole, which can significantly alter its solubility and receptor interaction profile. Understanding the precise physicochemical properties of this compound is therefore not merely an academic exercise; it is a critical step in unlocking its therapeutic potential.

Compound Identity:

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | - |

| CAS Number | 1187386-23-7 | [4] |

| Molecular Formula | C₈H₇FN₂ | - |

| Molecular Weight | 150.16 g/mol | - |

| Canonical SMILES | CN1C2=C(C=N1)C=CC=C2F | - |

Spectroscopic and Analytical Characterization

The unambiguous identification and purity assessment of a compound are prerequisites for any further study. This is achieved through a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not widely published, we can predict the expected features based on its structure and data from analogous compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the N-methyl group. The aromatic protons on the benzene ring will exhibit complex splitting patterns due to both H-H and H-F couplings. The N-methyl group should appear as a singlet, typically in the 3.8-4.2 ppm range, shifted downfield due to the influence of the aromatic system.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The presence of the fluorine atom will introduce C-F coupling constants (J-coupling), which are invaluable for confirming the position of the fluorine substituent. The carbon directly bonded to fluorine (C7) will show a large one-bond coupling (¹JCF), while adjacent carbons will show smaller two- and three-bond couplings.

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[8] A single resonance is expected for the fluorine atom at the C7 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.[9][10] The signal will be split by neighboring aromatic protons, providing further structural confirmation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound, the expected exact mass of the molecular ion [M+H]⁺ would be calculated from its formula, C₈H₇FN₂. The fragmentation pattern observed in the MS/MS spectrum would provide further structural evidence, likely showing characteristic losses of methyl or HCN fragments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

C-H stretching (aromatic and aliphatic): ~3000-3100 cm⁻¹ and ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1450-1620 cm⁻¹

-

C-F stretching: A strong, characteristic band typically in the 1000-1300 cm⁻¹ region.[11][12][13]

The workflow for comprehensive structural elucidation is a multi-step, iterative process.

Caption: Workflow for the synthesis and structural confirmation of a novel compound.

Core Physicochemical Properties: Measurement and Significance

The following properties are fundamental to predicting a compound's behavior in biological systems. The provided quantitative data are predicted values based on computational models for structurally similar compounds, as robust experimental data is not yet available in the literature.[14][15][16][17] They serve as valuable initial estimates for experimental design.

Summary of Predicted Physicochemical Properties:

| Property | Predicted Value | Significance in Drug Development |

|---|---|---|

| Boiling Point | ~320 °C @ 760 Torr | Indicates volatility and thermal stability.[14] |

| pKa | ~ -0.05 | Influences ionization state at physiological pH, affecting solubility and cell permeability.[14] |

| cLogP | ~ 1.7 - 2.4 | Measures lipophilicity, a key predictor of membrane permeability and metabolic clearance.[15][16] |

Melting Point and Thermal Stability

Significance: The melting point is a primary indicator of a compound's purity and the stability of its crystal lattice. For drug development, a sharp melting point suggests a pure, crystalline solid, which is desirable for formulation and stability. Thermal analysis also reveals potential polymorphs, hydrates, or solvates, which can have profound effects on a drug's bioavailability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is the gold-standard for determining melting point and other thermal events. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent sublimation or decomposition during heating. An empty sealed pan is used as a reference.

-

Instrument Setup: Place both the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.

-

A constant flow of inert nitrogen gas is maintained to prevent oxidation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Causality: The choice of a controlled heating rate is critical. A rate that is too fast can lead to thermal lag and an artificially elevated apparent melting point. A hermetically sealed pan is essential for compounds that might be volatile or hygroscopic, ensuring the measured event is true melting and not evaporation.

Aqueous Solubility

Significance: Poor aqueous solubility is a major hurdle in drug development, leading to low absorption and poor bioavailability. Determining solubility early in the discovery process allows for the development of formulation strategies or chemical modifications to improve this critical property.

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method (OECD 105)

This equilibrium-based method is considered the most reliable for determining thermodynamic solubility.

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that solid material remains in the vials to confirm saturation.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: The experiment is validated by confirming that the measured concentration does not change with additional equilibration time.

Caption: Standard workflow for the Shake-Flask solubility determination method.

Lipophilicity (LogP / LogD)

Significance: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolic enzymes. It is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Experimental Protocol: Shake-Flask Octanol-Water Partition Coefficient (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol (simulating a lipid bilayer) and water.

-

System Preparation: Pre-saturate n-octanol with buffered water (e.g., pH 7.4) and the buffered water with n-octanol by mixing them overnight and then separating the phases. This ensures the two phases are in equilibrium.

-

Partitioning:

-

Dissolve a known amount of this compound in the aqueous phase.

-

Add a precise volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period, then allow the phases to separate completely via centrifugation.

-

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log₁₀(P)

-

Trustworthiness: Analyzing both phases is a self-validating step. The total amount of compound recovered from both phases should match the initial amount added, confirming that no material was lost to degradation or adsorption to the container walls.

Conclusion

While a complete experimental profile of this compound is still emerging, its structural motifs strongly suggest its potential as a valuable scaffold in medicinal chemistry. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to undertake a comprehensive physicochemical characterization. By applying these robust, self-validating protocols, scientists can generate the high-quality data needed to accurately model the behavior of this compound, thereby accelerating its journey through the drug discovery and development pipeline.

References

- 1. Page loading... [guidechem.com]

- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 1187386-23-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. colorado.edu [colorado.edu]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 12. 1H-indazole hydrochloride [webbook.nist.gov]

- 13. Indazole(271-44-3) IR Spectrum [chemicalbook.com]

- 14. This compound-4-carboxaldehyde CAS#: 1892987-42-6 [chemicalbook.com]

- 15. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1H-Indazole-5-carboxylic acid, 7-chloro-4-fluoro-, methyl ester CAS#: 2489544-28-5 [chemicalbook.com]

Introduction: The Strategic Importance of Fluorinated Indazoles in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-1H-Indazole from 2-Fluoro-6-Methylaniline

The indazole scaffold is a privileged heterocyclic system in modern drug discovery, recognized as a bioisostere of indole and benzimidazole.[1] This bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous pharmacologically active agents. Indazole-containing compounds have demonstrated a vast array of biological activities, including potent anti-tumor, anti-inflammatory, and analgesic properties.[1][2] Marketed drugs such as the anti-cancer agent Pazopanib and the antiemetic Granisetron feature the indazole core, highlighting its clinical significance.[1][2]

The introduction of a fluorine atom into the indazole skeleton, specifically at the 7-position, can profoundly influence the molecule's physicochemical properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, often leading to superior pharmacokinetic and pharmacodynamic profiles. Consequently, 7-fluoro-1H-indazole (CAS: 341-24-2) serves as a critical building block in the synthesis of next-generation therapeutics.

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 7-fluoro-1H-indazole, commencing from the readily available starting material, 2-fluoro-6-methylaniline. The described pathway is notable for its operational simplicity and use of accessible reagents, offering a valuable methodology for researchers in synthetic organic chemistry and drug development.[1]

Overall Synthetic Strategy

The transformation of 2-fluoro-6-methylaniline into 7-fluoro-1H-indazole is achieved through a three-step sequence. This strategy involves:

-

N-Acetylation: Protection of the primary amine to prevent unwanted side reactions and to facilitate the subsequent cyclization.

-

Diazotization and Intramolecular Cyclization: The cornerstone of the synthesis, where the protected amine and the adjacent methyl group are converted into the pyrazole ring of the indazole system.

-

N-Deacetylation: Removal of the protecting group to yield the final target molecule.

The logical flow of this synthetic pathway is depicted below.

Figure 1: High-level workflow for the synthesis of 7-fluoro-1H-indazole.

Part 1: N-Acetylation of 2-Fluoro-6-methylaniline

Principle and Rationale

The initial step involves the protection of the primary amino group of 2-fluoro-6-methylaniline via acetylation. This transformation is critical for two primary reasons. First, it deactivates the amino group, preventing it from undergoing undesired side reactions during the subsequent diazotization step. Second, the resulting acetamide intermediate is poised for the key intramolecular cyclization reaction. The reaction is a standard nucleophilic acyl substitution where the aniline nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride.

Detailed Experimental Protocol

-

Materials: 2-fluoro-6-methylaniline, acetic anhydride, ethyl acetate.

-

Apparatus: A 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, placed in an ice-water bath.

Procedure:

-

Charge the three-necked flask with 2-fluoro-6-methylaniline (1.07 g, 0.01 mol) and ethyl acetate (50 mL).

-

Commence stirring and cool the mixture to 0°C using the ice-water bath.

-

Slowly add acetic anhydride (1.02 g, 0.01 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes.

-

Upon completion (monitored by TLC), remove the solvent and any excess reagents under reduced pressure.

-

The resulting solid, 2-fluoro-6-methylphenylacetamide (approx. 1.25 g, 84% yield), can be used in the next step without further purification.[1]

Part 2: Diazotization and Intramolecular Cyclization

Principle and Rationale

This step constitutes the core transformation for constructing the indazole ring. The reaction is initiated by the in-situ formation of a diazotizing agent from isoamyl nitrite in an acidic medium (acetic acid). This agent converts the N-acetylated aniline into a reactive diazonium species. Unlike classical aqueous diazotizations, this method is suited for non-aqueous conditions.[3] The generated diazonium salt is unstable and immediately undergoes an intramolecular electrophilic substitution, where the diazonium group is attacked by the adjacent methyl group, which after a series of steps, leads to the formation of the five-membered pyrazole ring fused to the benzene ring. This type of reaction is a variation of cyclizations involving ortho-substituted aniline derivatives.[4]

Detailed Experimental Protocol

-

Materials: 2-fluoro-6-methylphenylacetamide, acetic acid, acetic anhydride, toluene, isoamyl nitrite.

-

Apparatus: A 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

Procedure:

-

To the three-necked flask, add 2-fluoro-6-methylphenylacetamide (2.27 g, ~0.01 mol from the previous step), acetic acid (1 mL), acetic anhydride (2 mL), and toluene (50 mL).

-

Begin stirring and heat the mixture to a gentle reflux.

-

Once the reaction temperature is stable, slowly add isoamyl nitrite (2 mL) dropwise over a period of 30 minutes.

-

After the addition is complete, maintain the reaction at temperature for an additional 30 minutes.

-

Allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure to yield a crude solid.

-

The solid can be purified (e.g., by recrystallization or column chromatography) to afford 7-fluoro-1-acetyl-1H-indazole as a pale pink crystalline compound (approx. 1.72 g, 72% yield).[1]

Plausible Reaction Mechanism

The mechanism involves the formation of a diazonium intermediate followed by an intramolecular cyclization.

Figure 2: Plausible mechanism for the formation of the N-acetylated indazole ring.

Part 3: N-Deacetylation to Yield 7-Fluoro-1H-Indazole

Principle and Rationale

The final step is the removal of the N-acetyl protecting group to furnish the desired 7-fluoro-1H-indazole. This is a simple hydrolysis of the amide bond. The use of ammonia in methanol provides a sufficiently basic environment to catalyze the reaction under mild conditions, minimizing the risk of side reactions or degradation of the indazole core.

Detailed Experimental Protocol

-

Materials: 7-fluoro-1-acetyl-1H-indazole, ammonia (aqueous solution or methanolic), anhydrous methanol.

-

Apparatus: A 100 mL round-bottom flask with a magnetic stirrer and condenser.

Procedure:

-

Place 7-fluoro-1-acetyl-1H-indazole (2.38 g, ~0.01 mol) and anhydrous methanol (50 mL) into the round-bottom flask.

-

Add aqueous ammonia (2 mL) to the mixture.

-

Heat the reaction to 40°C and maintain this temperature with stirring for 2 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product will precipitate upon cooling. It can be collected by filtration and dried to yield 7-fluoro-1H-indazole as a light yellow solid (approx. 1.37 g, 70% yield).[1]

Summary of Reaction Parameters

The following table summarizes the key quantitative data for the three-step synthesis.

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| 1. Acetylation | 2-Fluoro-6-methylaniline | Acetic Anhydride | Ethyl Acetate | 0 - 5 | 0.5 | 84 |

| 2. Cyclization | 2-Fluoro-6-methylphenylacetamide | Isoamyl Nitrite, Acetic Acid | Toluene | Reflux | 1 | 72 |

| 3. Deacetylation | 7-Fluoro-1-acetyl-1H-indazole | Ammonia | Methanol | 40 | 2 | 70 |

Table 1: Summary of reaction conditions and yields for the synthesis of 7-fluoro-1H-indazole.[1]

Conclusion

The synthesis of 7-fluoro-1H-indazole from 2-fluoro-6-methylaniline can be reliably achieved through a three-step sequence of N-acetylation, diazotization-cyclization, and N-deacetylation. The described methodology employs readily available and inexpensive raw materials, involves straightforward experimental procedures, and proceeds under relatively mild conditions.[1] The overall yield for this pathway is respectable for a multi-step synthesis, providing an effective and practical route for accessing this valuable fluorinated heterocyclic building block for application in pharmaceutical research and development.

References

The Ascendant Role of Fluorinated Indazole Derivatives in Modern Drug Discovery

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful approach to enhance therapeutic potential. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical and pharmacological profile.[4][5] This guide provides a comprehensive overview of the diverse biological activities of fluorinated indazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental workflows used to validate their function. We will delve into their applications as anticancer, anti-inflammatory, and neuroprotective agents, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Value of Fluorination in Indazole Scaffolds

The indazole ring system, a fusion of benzene and pyrazole, provides a rigid, planar structure with versatile points for substitution, making it an ideal foundation for interacting with biological targets.[1][6] While the indazole core itself confers significant biological activity, the addition of fluorine is not merely an incremental modification. It is a strategic design choice driven by predictable, high-impact outcomes.

Causality Behind Fluorination:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the compound's half-life and oral bioavailability.[4][7]

-

Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, thereby increasing binding potency and selectivity.[5][8]

-

Modulation of Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier—a critical factor for drugs targeting the central nervous system.[5][7]

-

pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering a compound's ionization state at physiological pH and thereby influencing its solubility, permeability, and target engagement.

Chapter 1: Anticancer Activity of Fluorinated Indazole Derivatives

Fluorinated indazoles have demonstrated significant potential in oncology, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[8][9]

1.1. Mechanism of Action: Potent Kinase Inhibition

Dysregulation of protein kinase signaling is a hallmark of many cancers. Fluorinated indazoles have been successfully designed to target several key oncogenic kinases.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling drives cell proliferation and angiogenesis in various cancers.[8] Fluorinated indazole derivatives have been developed that show potent inhibition of FGFR1 and FGFR2, with IC50 values in the low nanomolar range.[1] For instance, one derivative containing a 2,6-difluoro-3-methoxyphenyl group exhibited an IC50 of 2.0 ± 0.8 nM against FGFR2 and demonstrated significant anti-proliferative activity in cancer cell lines.[1]

-

Rho-associated Kinase (ROCK) Inhibitors: The position of fluorine is critical for activity. A 6-fluoroindazole derivative showed potent ROCK1 inhibition with an IC50 of 14 nM and had a dramatic 61% oral bioavailability.[4][10] In contrast, the 4-fluoro isomer was significantly less potent (IC50 = 2500 nM), highlighting a crucial structure-activity relationship.[4][10]

-

p38 Kinase Inhibitors: As key regulators of inflammatory cytokine production, p38 kinases are targets for both inflammatory diseases and cancer. Patented 5-fluoroindazole derivatives have shown inhibitory activity against p38 kinase with IC50 values under 10 μM in fluorescence anisotropy binding assays.[4][10]

-

Spleen Tyrosine Kinase (Syk) Inhibitors: 7-fluoroindazole derivatives have been patented as potent inhibitors of human Syk kinase, with IC50 values ranging from 10 nM to 50 nM, positioning them as potential treatments for inflammatory disorders and certain hematological malignancies.[10]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: A fluorinated indazole derivative demonstrated remarkable, sub-nanomolar activity against multiple variants of EGFR, a key driver in non-small cell lung cancer.[8]

1.2. Data Summary: Anticancer Activity

| Compound Class | Target Kinase | Potency (IC50) | Reference |

| 2,6-difluoro-3-methoxyphenyl indazole | FGFR1 / FGFR2 | <4.1 nM / 2.0 nM | [1] |

| 6-Fluoroindazole derivative | ROCK1 | 14 nM | [4][10] |

| 4-Fluoroindazole derivative | ROCK1 | 2500 nM | [4][10] |

| 7-Fluoroindazole derivatives | Syk | 10 - 50 nM | [10] |

| 5-Fluoroindazole derivatives | p38 Kinase | <10 µM | [4][10] |

| 3-Guanidyl-indazole derivatives | F1F0-ATPase | <5 µM | [4][10] |

| Indazole derivative 2f | Multiple Cancer Cell Lines | 0.23–1.15 μM | [11][12] |

1.3. Key Experimental Workflow: Evaluating Antiproliferative Activity

A self-validating system to assess the anticancer potential of a novel fluorinated indazole derivative involves a multi-step process from initial cytotoxicity screening to mechanistic validation.

Protocol: MTT Cell Proliferation Assay

This protocol is designed to determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

-

Cell Seeding: Plate human cancer cells (e.g., A549, K562) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the fluorinated indazole derivatives (e.g., from 0.625 to 10 µM).[13] Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[13]

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.[13]

Chapter 2: Anti-inflammatory Properties

Chronic inflammation is a driver of numerous diseases. Fluorinated indazoles have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[4][14][15]

2.1. Mechanisms of Action

-

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide is a key signaling molecule in inflammation and neurotransmission. Fluorinated indazoles have been developed as selective inhibitors of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS).[10][16] The degree of fluorination directly impacts potency and selectivity; for example, a tetrafluoro-indazole derivative was a potent inhibitor of both iNOS (63% inhibition) and nNOS (83% inhibition), while a perfluorophenyl derivative selectively inhibited nNOS by 80%.[16] This selectivity is therapeutically important for treating neurodegenerative disorders and arthritis.[10]

-

COX-2 and Cytokine Inhibition: Indazole derivatives have been shown to significantly inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins.[14] They also reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[14][15]

-

TRPA1 Antagonism: A 6-fluoroindazole compound was identified as a potent and selective antagonist of the TRPA1 cation channel, a key sensor for inflammatory pain, with an IC50 of 0.043 μM.[4] This compound exhibited in vivo anti-inflammatory activity.[4]

2.2. Data Summary: Anti-inflammatory Activity

| Compound Class | Target | Potency (IC50 / % Inhibition) | Reference |

| 6-Fluoroindazole | TRPA1 Antagonist | 0.043 µM | [4] |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | nNOS / iNOS | 83% / 63% inhibition | [16] |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | nNOS | 80% inhibition (selective) | [16] |

| Indazole | TNF-α | 220.11 µM | [14] |

| 5-Aminoindazole | TNF-α | 230.19 µM | [14] |

2.3. Key Experimental Workflow: In Vitro COX Inhibition Assay

This assay directly measures the enzymatic activity of COX-1/COX-2 and is a foundational screen for NSAID-like compounds.

Protocol: COX (ovine) Inhibitor Screening Assay

-

Reagent Preparation: Prepare reaction buffer, heme cofactor, arachidonic acid substrate, and solutions of the test compounds (e.g., fluorinated indazoles) and a known inhibitor (e.g., Diclofenac) as a positive control.

-

Enzyme Incubation: In a 96-well plate, add the reaction buffer, diluted COX-1 or COX-2 enzyme, and the heme cofactor to each well.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 10 minutes) at 37°C to allow for binding.[14]

-

Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction, which produces PGH2. Allow the reaction to proceed for a defined time (e.g., 2 minutes).[14]

-

Reaction Termination: Stop the reaction by adding stannous chloride, which reduces the unstable PGH2 intermediate to the more stable PGF2α.[14]

-

Quantification: Measure the concentration of PGF2α using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Chapter 3: Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated indazoles is highly dependent on the number and position of the fluorine atoms, a key insight for rational drug design.

-

Positional Isomerism is Critical: As seen with ROCK1 inhibitors, moving a single fluorine atom from the C6 position to the C4 position on the indazole ring resulted in a >175-fold loss of potency.[4][10] This indicates that the C6 position is likely involved in a crucial interaction with the target protein that the C4 position cannot replicate.

-

Polyfluorination Enhances Potency: In the context of NOS inhibition, increasing the number of fluorine atoms on the benzene portion of the indazole scaffold was found to increase inhibitory potency and selectivity for nNOS.[16] This suggests that fluorine may form hydrogen bonds or other favorable interactions within the active site.[10]

-

Substituents Matter: The nature of other substituents on the indazole ring plays a crucial role. For anti-proliferative activity, a pyridyl group was found to be more effective than other substituents at the piperazinyl N4 position.[11]

Conclusion and Future Perspectives

Fluorinated indazole derivatives represent a highly versatile and potent class of molecules with broad therapeutic applications. The strategic use of fluorine has proven to be a successful method for optimizing drug-like properties, leading to compounds with enhanced potency, selectivity, and metabolic stability. The most promising activities are seen in oncology and anti-inflammatory applications, driven largely by potent inhibition of key protein kinases and other inflammatory mediators.

Future research should focus on:

-

Expanding Selectivity Profiling: As many derivatives are potent kinase inhibitors, comprehensive screening against kinase panels is essential to ensure selectivity and minimize off-target effects.

-

Advanced In Vivo Models: Promising candidates identified through in vitro assays must be validated in relevant animal models of cancer, inflammation, and neurodegeneration.

-

Exploring Novel Fluorinated Moieties: The development of new synthetic methods will allow for the incorporation of novel fluorine-containing groups (e.g., -OCF3, -SCF3), further expanding the chemical space and potential for discovery.[17]

The continued exploration of this chemical class, guided by the principles of rational drug design and a deep understanding of structure-activity relationships, holds significant promise for the development of next-generation therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

discovery and history of 7-Fluoro-1-methyl-1H-indazole

An In-Depth Technical Guide to 7-Fluoro-1-methyl-1H-indazole: Discovery, Synthesis, and Applications

Abstract

The indazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous therapeutic agents.[1][2] This technical guide provides a comprehensive overview of a specific, synthetically valuable derivative: this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to deliver an in-depth analysis of the compound's historical context, detailed synthetic methodologies with mechanistic rationale, and its significance in the landscape of drug discovery. This guide is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic use of this important heterocyclic building block.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a bioisostere of naturally occurring structures like indole and benzimidazole.[1] This structural mimicry allows indazole-containing molecules to interact with a wide array of biological targets, often with high affinity and specificity. The first synthesis of the parent indazole ring was reported by Emil Fischer in 1880, an unexpected discovery that has since blossomed into a vast field of chemical and medical research.[3]

The indazole core is present in a number of commercially successful anticancer drugs, including:

-

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor.[2]

-

Axitinib & Pazopanib: Potent tyrosine kinase inhibitors.[2][4]

The derivatization of the indazole scaffold is a key strategy in drug development. Specific substitutions on the ring system modulate the compound's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. The subject of this guide, this compound, incorporates two such critical modifications:

-

Fluorine (at C7): The introduction of a fluorine atom is a common tactic in medicinal chemistry to block metabolic oxidation at that position, increase membrane permeability, and enhance binding affinity through favorable electrostatic interactions.[5]

-

Methyl (at N1): N-alkylation prevents the formation of tautomers and eliminates the hydrogen-bond donor capability of the N-H proton, which can significantly alter a molecule's pharmacokinetic profile and target engagement.

While a singular "discovery" event for this compound is not documented, its emergence is a logical outcome of systematic explorations into fluorinated indazoles for various therapeutic targets, including nitric oxide synthase (NOS) and protein kinases.[4][6]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through several strategic pathways. The most direct and industrially scalable method involves the N-methylation of the readily available precursor, 7-fluoro-1H-indazole.

Primary Synthetic Workflow: N-Methylation of 7-Fluoro-1H-indazole

This two-step conceptual workflow begins with the synthesis of the core indazole ring, followed by the crucial methylation step.

Caption: Primary synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the N-methylation of 7-fluoro-1H-indazole. The synthesis of the starting material, 7-fluoro-1H-indazole, can be achieved from 2-fluoro-6-methylaniline.[1]

Materials:

-

7-Fluoro-1H-indazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (CH₃I) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-fluoro-1H-indazole.

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride portion-wise.

-

Expert Insight: The use of NaH, a strong non-nucleophilic base, is critical for the quantitative deprotonation of the indazole N-H proton (pKa ≈ 14) to form the corresponding sodium salt. This step activates the nitrogen for subsequent alkylation. Stirring the mixture at 0 °C for 30 minutes ensures complete salt formation.

-

-

Alkylation: Slowly add methyl iodide to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Causality: Methyl iodide is an excellent electrophile for Sₙ2 reactions. The indazolide anion formed in the previous step acts as the nucleophile. DMF is an ideal polar aprotic solvent for this reaction as it solvates the sodium cation, leaving the indazolide anion highly reactive.

-

-

Workup: Once the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield this compound as the final product.

Physicochemical & Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While comprehensive experimental data for this compound is not widely published, data can be reliably predicted based on analogous structures.[7]

Predicted Spectroscopic Data

The following data serves as a guide for researchers in identifying the target molecule. Experimental values may vary slightly based on solvent and instrument frequency.

| Property | Value |

| Molecular Formula | C₈H₇FN₂ |

| Molecular Weight | 150.15 g/mol |

| CAS Number | 1187386-23-7 |

| Appearance | Expected to be an off-white to light yellow solid |

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |||

| Chemical Shift (δ) ppm | Multiplicity | Coupling (J) Hz | Assignment |

| ~ 8.05 | d | ~ 1.0 | H-3 |

| ~ 7.45 | d | ~ 8.0 | H-4 |

| ~ 7.10 | ddd | ~ 8.0, 8.0, 5.0 | H-5 |

| ~ 6.95 | dd | ~ 10.0, 8.0 | H-6 |

| ~ 4.15 | s | - | N-CH₃ |

| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 (d, J ≈ 245 Hz) | C-7 (C-F) |

| ~ 141 | C-7a |

| ~ 135 | C-3 |

| ~ 125 (d, J ≈ 10 Hz) | C-3a |

| ~ 122 (d, J ≈ 5 Hz) | C-5 |

| ~ 115 (d, J ≈ 3 Hz) | C-4 |

| ~ 110 (d, J ≈ 20 Hz) | C-6 |

| ~ 35 | N-CH₃ |

Mass Spectrometry (EI): Expected [M]⁺ at m/z = 150.15.

Applications in Drug Discovery & Development

The strategic placement of the fluoro and methyl groups on the indazole scaffold makes this compound a highly valuable intermediate for building more complex drug candidates.

Caption: Relationship between structure and potential therapeutic applications.

Its utility spans several key therapeutic areas:

-

Oncology: As a scaffold, it is used in the synthesis of novel kinase inhibitors. The indazole ring is adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of various kinases.[4]

-

Inflammation: Fluorinated indazoles have been specifically investigated as potent and selective inhibitors of nitric oxide synthase (NOS) isozymes, which are implicated in inflammatory diseases.[6]

-

Infectious Diseases: The indazole core has been incorporated into novel antibacterial agents, demonstrating significant potency against a range of bacterial strains.[3]

Conclusion

This compound represents more than just another chemical compound; it is a product of decades of medicinal chemistry evolution. Its history is intertwined with the broader story of the indazole scaffold's rise to prominence as a "privileged structure." The synthetic routes to its creation are well-reasoned and based on fundamental principles of organic chemistry, allowing for efficient and scalable production. For drug development professionals, this molecule is not typically an endpoint but a critical starting point—a versatile and highly functionalized building block poised for elaboration into the next generation of targeted therapeutics. Its carefully tuned electronic and steric properties make it an invaluable tool in the ongoing quest for safer and more effective medicines.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 7-Fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1-methyl-1H-indazole is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indazole scaffold itself is a privileged structure, known for its versatile biological activities, and the introduction of a fluorine atom can significantly enhance a molecule's pharmacological properties, such as metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential applications, with a focus on providing practical insights for researchers.

Chemical Identity and Synonyms

The accurate identification of a chemical compound is crucial for scientific communication and reproducibility. The following section details the IUPAC name, common synonyms, and key identifiers for this compound.

-

IUPAC Name: this compound

-

Synonyms:

-

7-Fluoro-1-methylindazole

-

-

CAS Number: 1187386-23-7

-

Molecular Formula: C₈H₇FN₂

-

Molecular Weight: 150.16 g/mol

Physicochemical and Spectroscopic Data

Understanding the physicochemical and spectroscopic properties of a compound is essential for its characterization, purification, and use in experimental settings. Below is a summary of the available data for this compound.

| Property | Value | Source |

| Physical State | Expected to be a solid at room temperature | General knowledge of similar compounds |

| Melting Point | Data not available in the public domain | N/A |

| Boiling Point | Data not available in the public domain | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | [1] |

| ¹H NMR | Predicted chemical shifts (CDCl₃, 400 MHz): ~7.8-7.9 (d, 1H), ~7.6 (s, 1H), ~7.2 (dd, 1H), ~6.9 (dd, 1H), ~4.1 (s, 3H) | [2] |

| ¹³C NMR | Predicted chemical shifts (CDCl₃, 100 MHz): ~160 (d, J ≈ 240 Hz), ~140, ~135, ~125, ~120, ~115, ~110, ~35 | [2] |

| Mass Spec (MS) | Expected [M+H]⁺: 151.0666 | Calculated |

Note: The NMR data is predicted based on the analysis of closely related analogs and should be confirmed by experimental measurement.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the formation of the 7-fluoro-1H-indazole core followed by N-methylation.

Part 1: Synthesis of 7-Fluoro-1H-indazole

A common method for the synthesis of the 7-fluoro-1H-indazole precursor involves the cyclization of a substituted fluorinated phenylhydrazine derivative.[3][4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-nitrotoluene in a suitable solvent such as ethanol.

-

Reduction: Add a reducing agent, for example, tin(II) chloride dihydrate, portion-wise to the solution at room temperature.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-fluoro-1H-indazole.

Caption: Synthesis of the 7-Fluoro-1H-indazole precursor.

Part 2: N-Methylation of 7-Fluoro-1H-indazole

The final step involves the regioselective methylation at the N1 position of the indazole ring. The choice of base and solvent is critical to control the regioselectivity of the alkylation.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of 7-fluoro-1H-indazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Methylation: Cool the mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I), dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its completion by TLC.

-

Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography.

Caption: N-methylation to yield this compound.

Applications in Drug Discovery and Chemical Biology

The indazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[6] Its derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][5][6] The introduction of a fluorine atom at the 7-position can modulate the electronic properties and metabolic stability of the indazole core, making this compound an attractive building block for the synthesis of novel therapeutic agents.

Kinase Inhibition

A significant area of application for indazole derivatives is in the development of protein kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, most notably cancer. The indazole scaffold can effectively mimic the hinge-binding motif of ATP, enabling competitive inhibition of kinase activity. While specific data for this compound is not widely available, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for the design of novel and selective inhibitors.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of a compound like this compound against a specific protein kinase.

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Assay Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP to a reaction buffer.

-

Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plate at a specified temperature for a set period to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate using a specific antibody or measuring the depletion of ATP using a luminescence-based assay.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and development. Its straightforward synthesis and the known biological relevance of the fluorinated indazole scaffold make it an attractive starting point for the design and synthesis of novel bioactive molecules. Further investigation into its specific biological targets and the development of detailed structure-activity relationships will undoubtedly unlock its full potential in the quest for new and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1187386-23-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: Unveiling the Therapeutic Potential of 7-Fluoro-1-methyl-1H-indazole

A Technical Guide for Drug Discovery Professionals

Foreword: The Promise of Fluorinated Heterocycles in Modern Drug Design

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide delves into the therapeutic potential of a specific fluorinated heterocycle, 7-Fluoro-1-methyl-1H-indazole, a compound poised at the intersection of a privileged scaffold and the strategic advantage of fluorination. While direct biological data on this specific molecule is nascent, this document will provide a comprehensive, evidence-based framework for identifying its most promising therapeutic targets by examining the well-established pharmacology of the broader indazole class.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are recognized as "privileged scaffolds" in drug discovery.[1][2][3] This designation stems from their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[3][4] As bioisosteres of indoles and benzimidazoles, indazoles can mimic the interactions of these key endogenous ligands and drug pharmacophores.[1]

The indazole nucleus is a feature of numerous clinically approved drugs and investigational agents, demonstrating its versatility and acceptance as a core structural motif. Notable examples include:

-

Pazopanib: A multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][5]

-

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, approved for the treatment of advanced renal cell carcinoma.[2]

-

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[2][4]

-

Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[6][7]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[2][6]

The established clinical success of these diverse agents underscores the therapeutic promise embedded within the indazole scaffold.

Decoding the Contribution of Substitution: The Role of Fluorine and Methylation

The specific substitution pattern of this compound is critical to its potential therapeutic profile.

-

7-Fluoro Substitution: The placement of a fluorine atom at the 7-position of the indazole ring can significantly impact its physicochemical and pharmacological properties. Fluorine's high electronegativity can modulate the pKa of the indazole ring system, influencing its ionization state and ability to participate in hydrogen bonding. Furthermore, the C-F bond is highly stable to metabolic degradation, potentially enhancing the compound's pharmacokinetic profile. Studies on related fluorinated indazoles have shown that the position of the fluorine atom can be crucial for activity. For instance, a study on indazole derivatives as hypotensive agents revealed that a fluorine at the C7 position resulted in the highest activity.[6]

-

1-Methyl Substitution: The presence of a methyl group at the N1 position of the pyrazole ring prevents tautomerization, locking the molecule into the 1H-indazole form. This rigidification can lead to a more defined three-dimensional structure, potentially increasing binding affinity and selectivity for a specific target. The methyl group can also contribute to hydrophobic interactions within a target's binding pocket and may influence the molecule's metabolic fate.

Hypothesized Therapeutic Targets for this compound

Based on the extensive literature on the biological activities of indazole derivatives, several high-potential therapeutic target classes can be proposed for this compound.

Protein Kinases: A Primary Avenue for Anti-Cancer Therapy

The indazole scaffold is a well-established "hinge-binding" motif for protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[5][8]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Several indazole-based drugs, including pazopanib and axitinib, are potent VEGFR inhibitors. These kinases are crucial for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. The structural similarity of this compound to these approved drugs makes VEGFRs a primary target for investigation.

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Novel 1H-indazole derivatives have been identified as inhibitors of FGFR kinases.[4][8]

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers.[8] Indazole derivatives have been reported as inhibitors of Aurora kinases, suggesting a potential anti-mitotic mechanism of action.[1][8]

-

Phosphoinositide 3-Kinase (PI3K) Family: The PI3K/AKT/mTOR pathway is a central signaling node in cell growth, proliferation, and survival. Indazole derivatives have been developed as potent and selective inhibitors of PI3Kδ, with efficacy in hepatocellular carcinoma models.[9]

Experimental Workflow for Kinase Inhibition Profiling

Caption: A streamlined workflow for identifying and validating kinase targets.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Exploiting DNA Damage Repair Pathways

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations. The indazole nucleus is a key feature of the approved PARP inhibitor niraparib.

-

Mechanism of Action: PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with impaired homologous recombination (a major double-strand break repair pathway), inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Given the structural precedent, this compound is a strong candidate for investigation as a PARP inhibitor.

Protocol for a PARP-1 Inhibition Assay

-

Reagents and Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-poly(ADP-ribose) antibody (HRP-conjugated)

-

TMB substrate

-

This compound (test compound)

-

Olaparib or Niraparib (positive control)

-

-

Procedure:

-

Coat streptavidin plates with histone H1.

-

Prepare serial dilutions of this compound and control inhibitors.

-

In the coated wells, add PARP-1 enzyme, biotinylated NAD+, and the test compound or control.

-

Incubate to allow the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone H1.

-

Wash the plates to remove unbound reagents.

-

Add the HRP-conjugated anti-poly(ADP-ribose) antibody and incubate.

-

Wash the plates and add TMB substrate.

-

Measure the absorbance at the appropriate wavelength to quantify the amount of poly(ADP-ribosyl)ated histone H1.

-

Calculate the IC50 value for this compound.

-

Modulators of Inflammatory Pathways

The indazole derivative benzydamine is an established anti-inflammatory agent. This suggests that this compound may also possess anti-inflammatory properties.

-

Potential Targets:

-

Pro-inflammatory Cytokine Production: The compound could be screened for its ability to inhibit the production of key inflammatory mediators such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cyclooxygenase (COX) Enzymes: While less common for indazoles than other NSAID scaffolds, inhibition of COX-1 and COX-2 could be a potential mechanism.

-

Proposed Research and Development Strategy

To systematically evaluate the therapeutic potential of this compound, a tiered approach is recommended.

Tiered Target Identification Strategy

Caption: A logical progression for target discovery and validation.

Conclusion and Future Directions